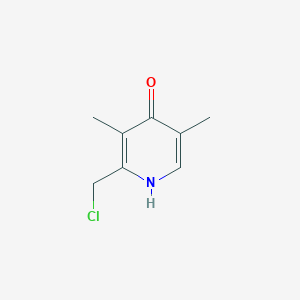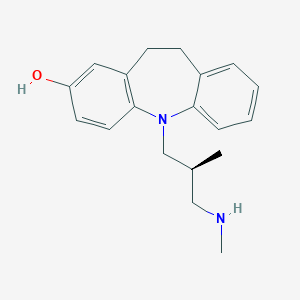
Bevantolol hydrochloride
概要
説明
ベバントロール塩酸塩は、心臓選択性β1アドレナリン受容体拮抗薬です。主に狭心症や高血圧の治療に使用されます。 この化合物は、エピネフリンが媒介する交感神経作用を阻害することにより、心拍数と血圧を低下させる効果で知られています .
2. 製法
合成経路と反応条件: ベバントロール塩酸塩の合成には、3,4-ジメトキシフェネチルアミンと3-メチルフェノキシプロパノールを制御された条件下で反応させることが含まれます。この反応は通常、触媒を必要とし、エタノールやメタノールなどの溶媒中で行われます。 生成物はその後、結晶化またはその他の分離技術によって精製されます .
工業的生産方法: ベバントロール塩酸塩の工業的生産では、しばしば流動床一工程造粒法が用いられます。この方法は、調製工程を簡素化し、生産時間を短縮し、生成物の関連化合物を効果的に制御します。 また、溶解速度を大幅に向上させ、製品全体の品質を向上させます .
作用機序
ベバントロール塩酸塩は、β1アドレナリン受容体に結合し、拮抗することにより、その効果を発揮します。この阻害は、心拍数や血圧の上昇など、エピネフリンが媒介する通常の交感神経作用を防ぎます。 この化合物は、α受容体にも、ある程度の作動薬的および拮抗薬的効果を示しており、全体的な薬理学的プロファイルに寄与しています .
類似の化合物:
プロプラノロール: β受容体に対するより幅広い作用を持つ、類似の適応症で使用される非選択的β遮断薬。
アテノロール: もう1つの心臓選択性β1遮断薬であり、その有効性と副作用のプロフィールについて、ベバントロールと比較されることが多いです。
メトプロロール: ベバントロールと作用が似ていますが、薬物動態が異なります。
ユニークさ: ベバントロール塩酸塩は、その心臓選択性と内因性交感神経作動活性の欠如により、ユニークです。 また、他のβ遮断薬とは異なり、弱い膜安定化特性と局所麻酔特性も有しています .
生化学分析
Biochemical Properties
Bevantolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a beta-1 adrenoceptor antagonist, inhibiting the action of catecholamines like adrenaline and noradrenaline on beta-1 adrenergic receptors. This inhibition leads to a decrease in heart rate and blood pressure . Additionally, this compound has been shown to interact with alpha-receptors, exhibiting both agonist and antagonist effects . These interactions are crucial for its therapeutic effects in managing cardiovascular conditions.
Cellular Effects
This compound influences various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors, which are responsible for mediating the effects of sympathetic nervous system stimulation . This reduction in heart rate and contractility helps in managing conditions like hypertension and angina pectoris. Furthermore, this compound affects cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, leading to decreased intracellular calcium levels and reduced myocardial oxygen demand . These effects contribute to its anti-anginal and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta-1 adrenergic receptors, thereby preventing the activation of these receptors by catecholamines. This binding inhibits the downstream signaling pathways, including the cAMP pathway, which plays a crucial role in regulating heart rate and contractility . Additionally, this compound exhibits weak membrane-stabilizing and local anesthetic properties, which may contribute to its overall therapeutic effects . The compound’s interaction with alpha-receptors further adds to its pharmacological profile, providing a broader range of cardiovascular benefits .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with minimal degradation under standard laboratory conditions . Long-term studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods . Some studies have reported mild to moderate adverse effects, such as bradycardia and hypotension, which may become more pronounced with prolonged use . These findings highlight the importance of monitoring patients during long-term therapy with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound may induce bradycardia, hypotension, and other cardiovascular effects . These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects. Additionally, studies have shown that this compound does not exhibit intrinsic sympathomimetic activity, making it a safer option for long-term use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive hepatic metabolism, with the formation of various metabolites . The primary metabolic pathway involves the oxidation of the dimethoxyphenylethylamino moiety, leading to the formation of inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with liver enzymes, such as cytochrome P450, plays a crucial role in its metabolism and clearance from the body . Understanding these metabolic pathways is essential for optimizing the dosing regimen and minimizing potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within a few hours . The compound is highly protein-bound, which affects its distribution and bioavailability . This compound is distributed extensively in tissues, including the heart, liver, and kidneys . Its ability to penetrate the blood-brain barrier has also been demonstrated, which may contribute to its central nervous system effects . These transport and distribution characteristics are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound primarily localizes to the plasma membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its antagonistic effects on these receptors. Additionally, this compound may also localize to intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bevantolol hydrochloride involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylphenoxypropanol under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound often employs a fluidized bed one-step granulation method. This method simplifies the preparation steps, shortens the production time, and effectively controls the related compounds of the product. It also significantly increases the dissolution rate and improves the overall product quality .
化学反応の分析
反応の種類: ベバントロール塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、強力な酸化剤の影響下で起こることがあります。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で誘導できます。
置換: ベバントロール塩酸塩は、特に芳香環で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 水酸化ナトリウムやその他の強塩基などの試薬がしばしば使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンを生成する可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります .
4. 科学研究への応用
ベバントロール塩酸塩は、幅広い科学研究に応用されています。
化学: β遮断薬とその受容体との相互作用に関する研究において、モデル化合物として使用されています。
生物学: 研究は、しばしば細胞シグナル伝達経路と受容体結合への影響に焦点を当てています。
医学: ベバントロール塩酸塩は、特に狭心症や高血圧などの心臓病の治療における治療可能性について、広く研究されています。
科学的研究の応用
Bevantolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with receptors.
Biology: Research often focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: this compound is extensively studied for its therapeutic potential in treating cardiovascular diseases, particularly angina and hypertension.
Industry: It is used in the formulation of pharmaceutical products and in the development of new therapeutic agents
類似化合物との比較
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects on beta receptors.
Atenolol: Another cardioselective beta-1 blocker, often compared with bevantolol for its efficacy and side effect profile.
Metoprolol: Similar in action to bevantolol but with different pharmacokinetic properties.
Uniqueness: Bevantolol hydrochloride is unique due to its cardioselectivity and lack of intrinsic sympathomimetic activity. It also has weak membrane-stabilizing and local anesthetic properties, which differentiate it from other beta-blockers .
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKCFSPYUMXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59170-23-9 (Parent) | |
| Record name | Bevantolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048633 | |
| Record name | Bevantolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42864-78-8 | |
| Record name | Bevantolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevantolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevantolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bevantolol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVANTOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


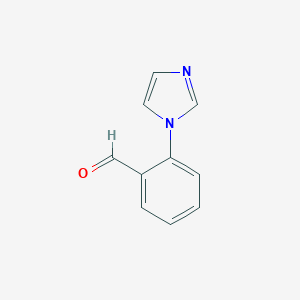
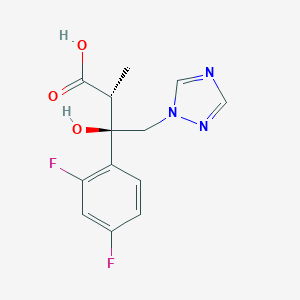

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
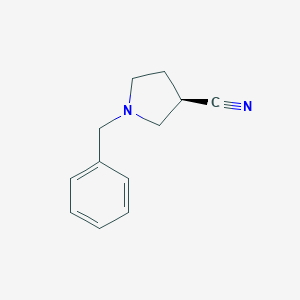
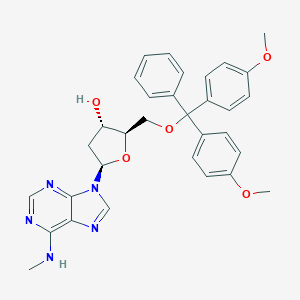

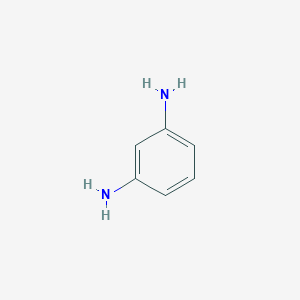
![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
